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Compound of Interest

Compound Name: (+)-Cinchonaminone

Cat. No.: B13928459 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals detailing the

first asymmetric total synthesis of the indole alkaloid (+)-Cinchonaminone. This document

provides a comprehensive overview of the synthetic strategy, key reaction data, detailed

experimental protocols, and a visual representation of the synthetic pathway.

The indole alkaloid (+)-Cinchonaminone, first isolated from Cinchonae Cortex in 1989, is a

noteworthy natural product due to its inhibitory activity against monoamine oxidase (MAO).[1]

The determination of its absolute configuration was a significant challenge, which was

ultimately resolved through its first enantioselective total synthesis. This synthesis not only

unequivocally established the (3R,4S) configuration of the natural product but also provided a

synthetic route to access its enantiomer and other derivatives for further structure-activity

relationship studies.[1]

The synthetic approach hinges on a convergent strategy, involving the preparation of a chiral

cis-3,4-disubstituted piperidine unit and a protected 2-iodoindole fragment, which are then

joined via a cross-coupling reaction.[1] The key challenge lies in the stereoselective

construction of the piperidine core, which was achieved through an asymmetric hydroboration

reaction to set the crucial stereocenters.[1]

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the total synthesis of

(+)-Cinchonaminone, providing yields and stereoselectivity for the critical transformations.
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Table 1: Asymmetric Hydroboration of Alkene 11[1]

Run
Borane
Reagent

Temperatur
e (°C)

Time (h)
Yield of Diol
12 (%)

Enantiomeri
c Excess
(ee, %) of
17

1 Ipc₂BH -40 48 15 62

2 IpcBH₂ -40 48 10 13

3 Ipc₂BH -20 48 33 58

4 Ipc₂BH 0 48 60 53

5 Ipc₂BH 25 48 75 43

6 Ipc₂BH 25 72 89 43

7 Ipc₂BH 40 48 91 38

Note: The optical purity was determined after converting the diol 12 to its TBDPS-protected

derivative 17. Recrystallization of 17 from run 1 increased the enantiomeric excess to 91%.[1]

Table 2: Final Steps to (+)-Cinchonaminone[1]

Step Reactant Product Yield (%)

Cross-coupling of

piperidine unit

(3R,4R)-2 and indole

unit 3

2 + 3 Coupled product 27 -

Dess-Martin Oxidation 27 Ketone intermediate -

Deprotection (Boc and

MOM groups)
Ketone

(3R,4S)-

Cinchonaminone

((+)-1)

-
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Note: Specific yields for the final three steps were reported as a multi-step sequence rather

than individually.

Table 3: Optical Rotation Data[1]

Compound
Synthesized [α]²⁴_D_ (c
1.0, CHCl₃)

Reported Natural [α]²²_D_
(c 0.1, CHCl₃)

(3R,4S)-Cinchonaminone

((+)-1)
+10.3° +10.0°

(3S,4R)-Cinchonaminone

((-)-1)
-9.7° -

Synthetic Pathway Overview
The total synthesis of (+)-Cinchonaminone is a multi-step process that begins with

commercially available materials and proceeds through the carefully controlled construction of

the chiral piperidine ring, followed by coupling to the indole moiety and final functional group

manipulations. The logical flow of this synthesis is depicted below.
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Caption: Total synthesis workflow for (+)-Cinchonaminone.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the total synthesis of

(+)-Cinchonaminone, adapted from the supporting information of the primary literature.[1]

Asymmetric Hydroboration of Alkene 11 and Protection
(Formation of 17)
To a solution of (+)-Ipc₂BH (diisopinocampheylborane) in THF at -40 °C is added a solution of

alkene 11 in THF. The reaction mixture is stirred for 48 hours at this temperature. The reaction

is then quenched by the sequential addition of water, 3 M aqueous NaOH, and 30% H₂O₂. After

stirring, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine,

dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude diol 12.

To a solution of the crude diol 12 in DMF are added imidazole and TBDPSCl (tert-

butyldiphenylsilyl chloride). The mixture is stirred at room temperature until the reaction is

complete (monitored by TLC). The reaction is quenched with water and extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and

concentrated. The resulting crude product 17 is purified by column chromatography. The

enantiomeric excess is further enhanced to >91% ee by recrystallization.

Cross-Coupling of Piperidine Unit (+)-2 and Indole Unit 3
(Formation of 27)
A mixture of zinc powder in THF is activated. To this suspension is added a solution of the

iodomethylene piperidine derivative (+)-2 in THF. The mixture is stirred to facilitate the insertion

of zinc into the carbon-iodine bond. In a separate flask, CuCN and LiCl are combined in THF

and stirred. The previously prepared organozinc reagent is then added to the copper cyanide

solution to form the corresponding organocuprate reagent.

To this solution of the organocuprate is added the 2-iodoindole derivative 3. The reaction

mixture is stirred at room temperature until the starting materials are consumed. The reaction is

quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The

organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under vacuum. The residue is purified by silica gel column chromatography to

yield the coupled product 27.
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Final Deprotection to Yield (+)-Cinchonaminone (1)
The fully protected intermediate from the Dess-Martin oxidation step is dissolved in a solution

of hydrochloric acid in methanol. The mixture is stirred at room temperature, which facilitates

the removal of both the Boc (tert-butyloxycarbonyl) and MOM (methoxymethyl ether) protecting

groups. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution

of NaHCO₃ and extracted with chloroform. The combined organic extracts are washed with

brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel

chromatography to afford (3R,4S)-Cinchonaminone ((+)-1) as a solid. The spectroscopic data

and optical rotation are then compared with those of the natural product to confirm its identity

and absolute stereochemistry.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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